11-Tricosene

Chemotaxonomy Cuticular hydrocarbons Species identification

Misidentification of Haematobia species due to incorrect tricosene isomer use can compromise veterinary entomology studies. 11-Tricosene (CAS 52078-56-5) is the specific cuticular hydrocarbon marker for H. exigua, essential for unambiguous chemotaxonomy. - Distinguishes H. exigua from H. irritans, which uses (Z)-9-tricosene, preventing false-negative results. - Definitive Kovats RI of 2287 (HP-5) enables precise GC-MS quantification in complex extracts. - Supplied as an authenticated analytical standard to support age-dependent alkene synthesis tracking and isomer resolution method validation.

Molecular Formula C23H46
Molecular Weight 322.6 g/mol
CAS No. 52078-56-5
Cat. No. B1239029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Tricosene
CAS52078-56-5
Synonyms11-tricosene
7-tricosene
7-tricosene, (E)-isomer
7-tricosene, (Z)-isomer
tricos-7-ene
Molecular FormulaC23H46
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CCCCCCCCCCC
InChIInChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h21,23H,3-20,22H2,1-2H3/b23-21+
InChIKeyRIERBYNHXFKVQP-XTQSDGFTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Tricosene: Chemical Identity and Baseline Properties


11-Tricosene (CAS 52078-56-5), also designated (11E)-11-tricosene or (E)-tricos-11-ene, is a long-chain monounsaturated hydrocarbon with the molecular formula C23H46 and a molecular weight of 322.61 g/mol [1]. It belongs to the tricosene family of C23 alkenes, which are widely distributed as cuticular hydrocarbons and semiochemicals in insects [2]. The compound is characterized by a single double bond at the 11-position with E (trans) stereochemistry, and it has a reported Kovats retention index of 2287 on an HP-5 capillary column and 2261 on a methyl silicone column under standard gas chromatography conditions [1]. 11-Tricosene has been identified as a major cuticular hydrocarbon in mature buffalo flies (Haematobia exigua) and serves as a chemotaxonomic marker for species differentiation [3].

Workflow Chemotaxonomic species identification via GC-MS cuticular profiling
Research Model Haematobia and other Diptera hydrocarbon biology
Analytical Standard Isomer-specific retention index benchmark for tricosene resolution

11-Tricosene: Why Generic Isomer Substitution Fails


Within the tricosene family, the position and stereochemistry of the double bond critically determine biological specificity, receptor recognition, and functional activity in insect chemical communication systems [1]. Closely related isomers such as (Z)-9-tricosene (muscalure, the house fly sex pheromone), (Z)-7-tricosene (a moth pheromone component), and (Z)-5-tricosene exhibit distinct species-specific bioactivity profiles that are not interchangeable [2]. Simple substitution of one tricosene isomer for another in research or applied contexts can lead to complete loss of target activity, cross-species interference, or erroneous chemotaxonomic interpretation. The evidence below quantifies these differential properties to guide scientifically informed procurement decisions [3].

(Z)-9-Tricosene (Muscalure)
House fly pheromone with distinct behavioral activity; may cause false-positive attractancy results and misidentification in chemotaxonomic assays.
(Z)-7-Tricosene
Lepidopteran pheromone synergist; may lead to cross-species interference and invalidate insect communication study endpoints.
(Z)-5-Tricosene
Dominant isomer in horn fly (H. irritans); substituting for 11-tricosene yields erroneous species assignment in Haematobia profiling.

11-Tricosene: Comparative Evidence Guide


Chemotaxonomic Differentiation of Buffalo and Horn Flies

In Haematobia exigua (buffalo fly), 11-tricosene and 7-tricosene are the most abundant cuticular hydrocarbons in mature flies, whereas Haematobia irritans (horn fly) cuticular profiles are dominated by (Z)-9-tricosene and (Z)-5-tricosene [1]. This isomer distribution difference provides a reliable chemotaxonomic method to differentiate these two morphologically similar species.

Chemotaxonomic Marker
Head-to-head
H. exigua vs H. irritans
11- & 7-tricosene dominant vs 9- & 5-tricosene dominant
Enables definitive species differentiation by cuticular hydrocarbon isomer profile
GC-MS analysis of mature adult flies
Chemotaxonomy Cuticular hydrocarbons Species identification

Functional Divergence: No House Fly Pheromone Activity

(Z)-9-Tricosene (muscalure) is the established female-produced sex pheromone of the house fly (Musca domestica) that elicits male courtship and striking behavior [1]. In contrast, 11-tricosene has not been identified as a behaviorally active pheromone component in M. domestica and is not detected in cuticular extracts from female house flies, which predominantly contain (Z)-9-tricosene, n-tricosane, n-pentacosane, and (Z)-9-heptacosene [2]. The absence of 11-tricosene from the M. domestica pheromone profile and its lack of reported behavioral activity in this species demonstrate functional specificity determined by double-bond position and stereochemistry.

Pheromone Activity
Cross-study
11-Tricosene vs (Z)-9-Tricosene
No house fly sex pheromone activity vs elicits male courtship/striking
Confirmes functional divergence; 11-tricosene not a substitute for muscalure in fly behavior research
Virgin female M. domestica cuticular extracts
Semiochemistry Pheromone biology Behavioral assay

Retention Index Differentiation of Tricosene Isomers

11-Tricosene exhibits a Kovats retention index of 2287 on an HP-5 capillary column and 2261 on a methyl silicone column [1]. These values enable chromatographic differentiation from other tricosene isomers that possess distinct retention characteristics due to differences in double-bond position and stereochemistry. For instance, (Z)-9-tricosene has a retention index of approximately 2275 on comparable non-polar columns [2]. Accurate isomer identification requires reference standards with known retention indices.

Retention Index
Reported
RI 2287 (HP-5)
RI 2261 (methyl silicone) · ΔRI ≈ 12 vs (Z)-9-tricosene
Supports chromatographic isomer confirmation and purity assessment
NIST standard reference data; GC-FID/MS conditions apply
Analytical chemistry Gas chromatography Isomer identification

(Z)-7-Tricosene: Lepidopteran Pheromone Synergist

In the raspberry bud moth (Heterocrossa rubophaga), (Z)-7-tricosene alone is unattractive to males, but when combined with the primary pheromone component (7Z)-nonadecen-11-one, it more than doubles male trap catch compared to the primary component alone [1]. In the Australian guava moth (Coscinoptycha improbana), (Z)-7-tricosene constitutes 65% of the pheromone gland extract and acts synergistically with monounsaturated ketones to enhance male attraction [2]. There are no reports of 11-tricosene exhibiting similar pheromone component activity in any lepidopteran species, indicating that the 7-ene positional isomer possesses distinct biological functionality in moth chemical communication systems.

Lepidopteran Synergist
Cross-study
11-Tricosene vs (Z)-7-Tricosene
No reported pheromone synergism vs ≥2-fold trap catch increase in raspberry bud moth
Differential bioactivity prevents substitution in moth pheromone studies
Field trapping and GC-EAD evidence; multiple lepidopteran species
Lepidopteran pheromones Pest monitoring Synergism

11-Tricosene: Research and Industrial Applications


Chemotaxonomic Identification of Buffalo Fly

11-Tricosene serves as a diagnostic cuticular hydrocarbon marker for identifying and confirming Haematobia exigua specimens in veterinary entomology research. Its presence as a major hydrocarbon, along with 7-tricosene, distinguishes H. exigua from the morphologically similar horn fly (H. irritans), which instead expresses (Z)-9-tricosene and (Z)-5-tricosene as dominant C23 alkenes [1]. Researchers conducting population studies, insecticide resistance monitoring, or biological control assessments involving Haematobia species should procure 11-tricosene as an authentic analytical standard for GC-MS identification and quantification. Using alternative tricosene isomers would yield false-negative or ambiguous chemotaxonomic results.

Cuticular Hydrocarbon Biosynthesis and Transport Mechanisms

As a major cuticular hydrocarbon in H. exigua, 11-tricosene provides a model compound for investigating hydrocarbon biosynthesis pathways, transport mechanisms (e.g., lipophorin-mediated transport), and deposition patterns on the insect cuticle [1]. Researchers studying the regulation of hydrocarbon production during sexual maturation, where hydrocarbon quantity increases from <1 μg/fly in newly emerged flies to >11 μg/fly in 13-day-old flies, can use 11-tricosene as a specific marker for tracking age-dependent changes in alkene synthesis [1]. The compound's distinct retention index (RI = 2287 on HP-5) facilitates precise quantification in complex cuticular extracts.

Tricosene Isomer Separation Method Development

11-Tricosene is essential as a reference standard for developing and validating gas chromatographic methods aimed at resolving positional and geometric isomers of long-chain monounsaturated hydrocarbons. Its Kovats retention index of 2287 on HP-5 columns and 2261 on methyl silicone columns [1] provides a benchmark for optimizing temperature programs and column selection to achieve baseline separation from closely eluting isomers such as (Z)-9-tricosene (ΔRI ≈ 12 units). Analytical laboratories supporting entomological research, pheromone identification, or quality control of semiochemical formulations require authentic 11-tricosene to ensure accurate isomer assignment and to avoid misidentification that could arise from ambiguous mass spectral data.

Application
Selection Property
Validation Focus
Chemotaxonomic identification of Haematobia species
Species-diagnostic isomer profile
GC-MS cuticular hydrocarbon profiling and marker confirmation
Cuticular hydrocarbon biosynthesis studies
Model long-chain alkene for transport and deposition assays
Age-dependent alkene quantification using isomer-specific standard
Tricosene isomer separation method development
Defined retention index for column and program optimization
Isomer resolution and identity confirmation in complex extracts

Technical Documentation Hub

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